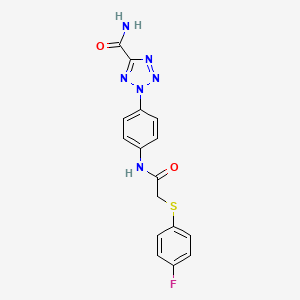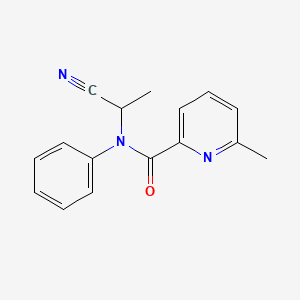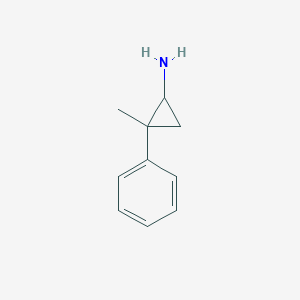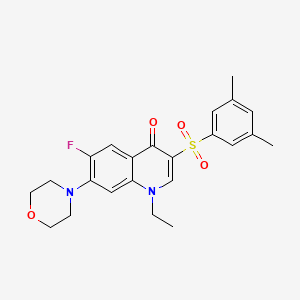
2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a tetrazole ring, which is a type of heterocyclic aromatic compound. Tetrazoles are known for their wide range of applications in pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the tetrazole ring might undergo reactions such as hydrogenation or substitution . The acetamido group could participate in condensation or hydrolysis reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure and functional groups. These properties might include solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of compounds related to 2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-2H-tetrazole-5-carboxamide have been explored in various studies. For instance, the synthesis of tetrazole ribonucleosides and their evaluation as antiviral agents were detailed, highlighting the process of generating these compounds and assessing their potential in medical applications (Poonian et al., 1976).
Antimicrobial and Anticancer Activity
Several studies have focused on the antimicrobial and anticancer activities of derivatives of the mentioned compound. One such study involves the synthesis, characterization, antimicrobial evaluation, and docking studies of specific derivatives, revealing their potential in treating microbial infections and their application in drug discovery (Talupur et al., 2021). Another research investigated the anticancer activity of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, demonstrating their inhibitory activity against various cell lines, which suggests their usefulness in developing new anticancer treatments (Atta & Abdel‐Latif, 2021).
Development of Drug Candidates
Research into developing new variants of reactions for carbon−sulfur bond formation used in the manufacture of related drug candidates has been conducted. This includes the exploration of palladium-catalyzed reactions for synthesizing potential antiasthma drug candidates, illustrating the compound's relevance in pharmaceutical manufacturing (Norris & Leeman, 2008).
Novel Synthetic Methods
Innovative synthetic methods for creating derivatives of this compound have been developed to enhance their pharmacological properties. For example, studies have detailed the clean photodecomposition of related tetrazole-thiones to carbodiimides, which proceeds via a biradical pathway. This method offers a promising approach for the industrial, agricultural, and medicinal applications of these compounds (Alawode, Robinson, & Rayat, 2011).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-[[2-(4-fluorophenyl)sulfanylacetyl]amino]phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN6O2S/c17-10-1-7-13(8-2-10)26-9-14(24)19-11-3-5-12(6-4-11)23-21-16(15(18)25)20-22-23/h1-8H,9H2,(H2,18,25)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXJAUBDAOFUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)F)N3N=C(N=N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2686194.png)
![9-Methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2686195.png)
![5-bromo-2-chloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2686197.png)



![2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid](/img/structure/B2686202.png)

![tert-butyl (2R,6S)-2,6-dimethyl-4-[(E)-2-nitroethenyl]piperazine-1-carboxylate](/img/structure/B2686205.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2686206.png)
![4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2686207.png)

![2-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2686211.png)
